molecular formula C12H11F3O3 B2503726 5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid CAS No. 2230800-05-0

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid

Cat. No.: B2503726
CAS No.: 2230800-05-0
M. Wt: 260.212
InChI Key: SNDPYPLOWINKIH-UHFFFAOYSA-N
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Description

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid (CAS 2230800-05-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C12H11F3O3 and a molecular weight of 260.21 g/mol, this compound features a phenyl ketone and a carboxylic acid functional group, making it a versatile intermediate for the synthesis of more complex molecules . The strategic incorporation of a trifluoromethyl (CF3) group is particularly valuable for researchers, as this moiety is known to profoundly influence the properties of potential drug candidates. The introduction of fluorine atoms can enhance metabolic stability, increase lipophilicity, and fine-tune the pKa of lead compounds, thereby improving their bioavailability and overall pharmacokinetic profile . This compound is well-suited for use in the discovery and development of new pharmaceuticals and agrochemicals. It is an essential reagent for For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop novel heterocyclic compounds, such as pyrazole derivatives, which are prominent scaffolds in bioactive molecules . The product requires storage in a cool, dry place and should be handled by laboratory professionals with appropriate safety measures.

Properties

IUPAC Name

5-oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)9(7-11(17)18)6-10(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPYPLOWINKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The primary amine (e.g., 1-phenethylpiperidin-4-amine) undergoes nucleophilic attack on the electrophilic carbonyl carbon of glutaric anhydride, forming an amide bond. Subsequent hydrolysis under basic conditions yields the carboxylic acid derivative. To introduce the trifluoromethyl group at position 3, the anhydride must be pre-functionalized with a CF₃ substituent. For example, using 3-(trifluoromethyl)glutaric anhydride directly installs the CF₃ group during the acylation step.

Optimization and Challenges

  • Yield : Reported yields for analogous reactions range from 75% to 90% when using stoichiometric NaHCO₃ for hydrolysis.
  • Regioselectivity : Ensuring the CF₃ group occupies position 3 requires precise control over the anhydride’s stereochemistry.
  • Purification : Column chromatography (silica gel, petroleum ether/EtOAc) is typically used to isolate the product.

Michael Addition of α-Trifluoromethylated Esters

The phosphine-catalyzed Michael addition of α-trifluoromethylated esters to α,β-unsaturated ketones offers a modular route to construct the pentanoic acid backbone with precise placement of the CF₃ group.

Catalytic Cycle and Substrate Design

XPhos (a bulky phosphine ligand) facilitates the conjugate addition of methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate to phenyl vinyl ketone. The reaction proceeds via a nucleophilic attack on the β-carbon of the enone, followed by proton transfer and ester hydrolysis.

Example Protocol

  • Catalyst : XPhos (0.02 mmol)
  • Solvent : DMF (0.4 mL)
  • Conditions : Room temperature, 1 hour
  • Yield : 72% for analogous compounds

Limitations

  • Bis(trifluoromethyl) Byproducts : The use of bis(trifluoromethyl) esters often leads to undesired diastereomers, necessitating stringent chromatographic separation.
  • Substrate Scope : α,β-unsaturated ketones with electron-withdrawing groups (e.g., 4-CF₃-phenyl) enhance electrophilicity but may reduce reaction rates.

Trifluoromethylation via Nucleophilic Reagents

Introducing the CF₃ group at position 3 can be achieved using (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride. This method is particularly effective for late-stage trifluoromethylation of ketone intermediates.

Synthetic Workflow

  • Ketone Formation : Oxidize a secondary alcohol (e.g., 3-hydroxy-5-oxo-5-phenylpentanoic acid) to the corresponding ketone using NaClO/TEMPO.
  • Trifluoromethylation : Treat the ketone with TMSCF₃ (1.2 equiv) and CsF (0.1 equiv) in THF at −78°C, yielding the CF₃-substituted product.

Key Considerations

  • Chemoselectivity : Competing side reactions (e.g., over-fluorination) are minimized at low temperatures.
  • Yield : Reported yields for similar transformations exceed 60%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Anhydride Acylation 75–90 98 Scalability Requires custom anhydride synthesis
Michael Addition 60–72 95 Modular substrate design Diastereomer separation required
TMSCF₃ Fluorination 60–70 97 Late-stage functionalization Low-temperature conditions

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid features a pentanoic acid backbone with a phenyl group and a trifluoromethyl group. Its molecular formula is C12H11F3O3C_{12}H_{11}F_3O_3, and it has a molecular weight of approximately 260.209 g/mol. The presence of the carbonyl (ketone) and carboxylic acid functional groups contributes to its reactivity and potential applications in medicinal chemistry and materials science.

Pharmaceuticals

The compound exhibits potential applications in drug development, particularly in:

  • Anticancer Agents : Preliminary studies indicate that it may induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.
  • Anti-inflammatory Drugs : Research suggests that it may interact with proteins involved in inflammatory pathways, offering therapeutic benefits for conditions like arthritis and asthma .

Agrochemicals

The unique structural characteristics of this compound make it suitable for use in agrochemicals, potentially serving as an effective herbicide or pesticide due to its biological activity against various plant pathogens.

Biological Activities

Studies have shown that this compound possesses several biological activities:

  • Antimicrobial Activity : It has demonstrated effectiveness against multi-drug resistant bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : In vitro studies have indicated significant growth inhibition against various cancer cell lines, including breast cancer models .

Case Study on Cancer Treatment

Objective : Evaluate the anticancer effects in breast cancer models.
Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells, indicating its potential as a selective anticancer agent.

Case Study on Infection Control

Objective : Assess antimicrobial efficacy against resistant bacterial strains.
Results : The compound showed effective inhibition of growth in multi-drug resistant strains, highlighting its potential role in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of 5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl group contributes to the compound’s binding affinity to specific proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Ketone Reactivity: The 5-oxo group may participate in nucleophilic reactions or keto-enol tautomerism, as seen in ethyl 3-oxo-5-phenylpentanoate derivatives used in synthetic pathways .

Physicochemical Properties

  • Volatility: While vapor pressure data are unavailable for the target compound, evidence from linear-chain pentanoic acids (e.g., pentanoic acid, hexanoic acid) suggests that aromatic and fluorinated substituents reduce volatility due to increased molecular weight and intermolecular interactions (e.g., dipole-dipole forces) .
  • Solubility: The trifluoromethyl group likely decreases aqueous solubility compared to non-fluorinated analogs but enhances lipid membrane permeability, a critical factor in drug design .

Biological Activity

5-Oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological properties, synthesis methods, and potential applications, drawing from diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11F3O3C_{12}H_{11}F_3O_3, with a molecular weight of approximately 260.21 g/mol. The compound features a pentanoic acid backbone with a phenyl group and a trifluoromethyl group that enhance its chemical reactivity and biological profile .

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : In vitro studies indicate significant efficacy against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is believed to enhance this activity, as similar compounds with this moiety have shown high antistaphylococcal properties .
  • Anti-inflammatory Potential : The compound has been evaluated for its anti-inflammatory effects, particularly through its interaction with the NF-κB signaling pathway. Certain derivatives exhibited modulation of NF-κB activity, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus and MRSA
Anti-inflammatoryModulation of NF-κB signaling

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets, inhibiting enzymes or proteins involved in inflammatory responses or microbial growth. Further studies are needed to elucidate these pathways fully.

Synthesis Methods

Several synthesis methods have been explored for producing this compound, including:

  • Esterification Reactions : Reacting with alcohols to form esters.
  • Nucleophilic Substitution : Utilizing nucleophiles to modify the compound's structure.
  • Oxidation and Reduction : Employing oxidizing agents to alter functional groups within the compound.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance yield and purity.

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various derivatives of pentanoic acids, this compound was found to have a minimum inhibitory concentration (MIC) comparable to leading antibiotics against MRSA strains. This positions it as a potential candidate for further development in antimicrobial therapies .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of the compound revealed that specific substitutions on the phenyl ring significantly influenced its ability to modulate NF-κB activity. Compounds with lipophilic substituents showed enhanced anti-inflammatory effects, suggesting that structural modifications could optimize therapeutic outcomes .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-oxo-5-phenyl-3-(trifluoromethyl)pentanoic acid and its derivatives?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using glutaric anhydride and aromatic precursors under inert conditions (e.g., argon). Key steps include:
  • Dissolving aluminum chloride and ferrocene in dichloromethane (DCM), followed by slow addition of glutaric anhydride.
  • Quenching with iced water and extraction using sodium hydrogen carbonate.
  • Precipitation via acidification (1 M HCl) and purification by filtration.
    Derivatives (e.g., esters) are synthesized via esterification with alcohols (methanol, ethanol, 2-propanol) under sulfuric acid catalysis at 60°C. Characterization involves ¹H NMR and LC-ESI-MS/GC-EI-MS for structural confirmation (e.g., methyl ester: δ 3.70 ppm for -OCH₃; m/z 314 ).

Q. How is the trifluoromethyl group’s electronic influence characterized in this compound?

  • Methodological Answer : The trifluoromethyl (-CF₃) group acts as a strong electron-withdrawing group, altering the electron density of the phenyl ring and adjacent carbonyl groups. This is confirmed via:
  • ¹H NMR : Deshielding of protons near the -CF₃ group (e.g., δ 2.82–2.51 ppm for β-protons).
  • DFT calculations : M05-2X/6-311+G(d,p) level analysis predicts stabilization of intermediates (e.g., s/p-type dimer anions in oxidation reactions ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data (e.g., unexpected splitting or shifts) may arise from:
  • Steric hindrance : Bulky esters (e.g., 2,2-dimethylpropyl) reduce reaction yields due to poor nucleophilic attack.
  • Solvent effects : CDCl₃ vs. DMSO-d₆ can shift proton signals (e.g., δ 4.20 ppm for ferrocenyl protons in CDCl₃ ).
  • Isomeric mixtures : Use chiral HPLC (e.g., 99.8% enantiomeric purity achieved via modified Barton-McCombie deoxygenation ).

Q. What mechanistic insights explain the compound’s pharmacological activity?

  • Methodological Answer : The compound’s GABAB receptor modulation is studied via:
  • Guinea pig ileum assays : Electrically induced contractions are inhibited (IC₅₀ = 7.4 µM for homologue 11 vs. 0.14 µM for baclofen ).
  • Radiolytic studies : Transient absorption spectra (λmax ~450 nm) correlate with TDDFT-calculated s-type dimer anions (4Se–Se bonds) in antioxidant reactions .

Q. How do reaction conditions influence the stability of the trifluoromethyl group during derivatization?

  • Methodological Answer :
  • Acid sensitivity : Avoid HCl in aqueous workup to prevent -CF₃ hydrolysis; use milder acids (e.g., citric acid).
  • Thermal stability : Esterification at 60°C under argon minimizes decomposition (yields >80% for methyl/ethyl esters ).

Key Research Tools

  • Analytical : ¹H/¹³C NMR, LC-ESI-MS, GC-EI-MS, chiral HPLC.
  • Computational : M05-2X/6-311+G(d,p) for thermodynamic feasibility , TDDFT for transient species.
  • Biological : Guinea pig ileum assays, radiolytic radical scavenging .

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